

A Comparative Spectroscopic Analysis of Cycloalkane Carboxaldehydes

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Compound of Interest

Compound Name: Cyclopentanecarbaldehyde

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A detailed guide for researchers in synthetic chemistry and drug discovery, this document provides a comparative analysis of the spectroscopic properties of cyclopropanecarboxaldehyde, cyclobutanecarboxaldehyde, cyclopentanecarboxaldehyde, and cyclohexanecarboxaldehyde. The guide includes tabulated spectroscopic data, detailed experimental protocols, and visualizations to facilitate the identification and characterization of these important chemical entities.

This guide offers a head-to-head comparison of four key cycloalkane carboxaldehydes, focusing on their unique spectroscopic signatures as determined by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. Understanding these differences is crucial for unambiguous structural elucidation and purity assessment in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cyclopropanecarboxaldehyde, cyclobutanecarboxaldehyde, cyclopentanecarboxaldehyde, and cyclohexanecarboxaldehyde.

^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	Aldehyde-H (CHO)	α -H (CH-CHO)	Cycloalkane Protons
Cyclopropanecarboxaldehyde	~9.5 (d)	~1.5-1.7 (m)	~0.9-1.2 (m)
Cyclobutanecarboxaldehyde	~9.8 (d)	~3.0-3.2 (m)	~1.8-2.4 (m)
Cyclopentanecarboxaldehyde	~9.6 (d)[1]	~2.7-2.8 (m)[1]	~1.5-1.9 (m)[1]
Cyclohexanecarboxaldehyde	~9.6 (d)	~2.2-2.4 (m)	~1.1-2.0 (m)

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Carbonyl Carbon (C=O)	α -Carbon (CH-CHO)	Cycloalkane Carbons
Cyclopropanecarboxaldehyde	~201	~50	~10-15
Cyclobutanecarboxaldehyde	~203	~55	~20-25, ~45
Cyclopentanecarboxaldehyde	~204	~52	~25-30
Cyclohexanecarboxaldehyde	~205	~53	~25-30, ~45

Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch	Aldehyde C-H Stretch
Cyclopropanecarboxaldehyde	~1715	~2720, ~2820
Cyclobutanecarboxaldehyde	~1725[2]	~2720, ~2820
Cyclopentanecarboxaldehyde	~1730[2]	~2725, ~2825
Cyclohexanecarboxaldehyde	~1715[2]	~2710, ~2815

Note: The C=O stretching frequency is sensitive to ring strain, with smaller rings generally exhibiting a higher frequency. However, conjugation and other electronic effects can also influence this value.

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Cyclopropanecarboxaldehyde	70[3]	69, 41, 39
Cyclobutanecarboxaldehyde	84	83, 56, 55, 41
Cyclopentanecarboxaldehyde	98[4]	97, 69, 57, 41
Cyclohexanecarboxaldehyde	112[5]	111, 83, 67, 55

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used for the analysis of these cycloalkane carboxaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- **^1H NMR Acquisition:** Spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were co-added.
- **^{13}C NMR Acquisition:** Spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A sufficient number of scans (typically >1024) were averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum series) equipped with a universal attenuated total reflectance (UATR) accessory or prepared as a neat liquid film.
- **Sample Preparation:** For ATR-IR, a single drop of the neat liquid sample was placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid was pressed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Acquisition:** Spectra were typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal or empty salt plates was acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The positions of key absorption bands were identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization (EI) source.

- **Sample Preparation:** A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- **GC-MS Analysis:** 1 μL of the sample solution was injected into the GC, where the components were separated on a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure separation. The separated components then entered the mass spectrometer.
- **Ionization and Mass Analysis:** Electron ionization was performed at a standard energy of 70 eV. The resulting ions were separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 35-300 amu.
- **Data Processing:** The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte. The mass spectrum associated with this peak was extracted, and the m/z values of the molecular ion and major fragment ions were identified.

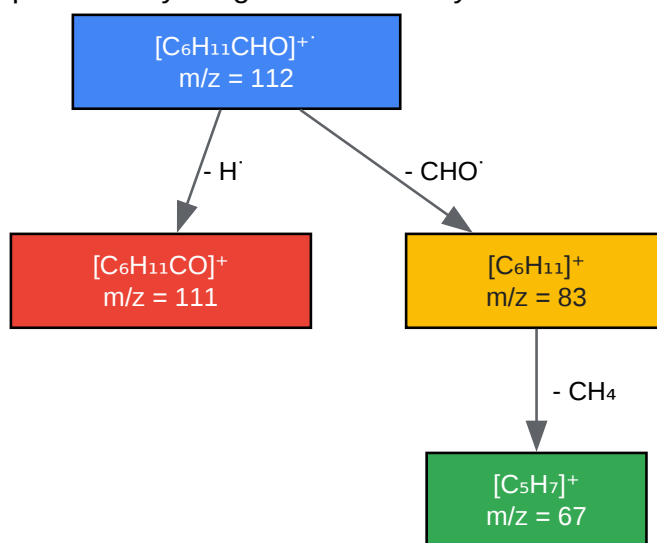
Visualizing Structural Relationships and Fragmentation

The following diagrams, generated using the DOT language, illustrate the structural relationships between the cycloalkane carboxaldehydes and a representative mass spectrometry fragmentation pathway.

Structural Comparison of Cycloalkane Carboxaldehydes

Cyclopropane Ring	Cyclobutane Ring	Cyclopentane Ring	Cyclohexane Ring
Cyclopropanecarboxaldehyde	Cyclobutanecarboxaldehyde	Cyclopentanecarboxaldehyde	Cyclohexanecarboxaldehyde

Key Mass Spectrometry Fragmentation of Cyclohexanecarboxaldehyde



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